3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane
Description
3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane is a branched alkane derivative with a chloromethyl (-CH2Cl) group at position 3, a methyl (-CH3) group at position 4, and a methylsulfanyl (-SMe) moiety at position 1. Its IUPAC name reflects the substitution pattern on the pentane backbone, which confers unique physicochemical properties. This compound’s structural complexity distinguishes it from simpler hydrocarbons and sulfur-containing analogs, making it relevant in organic synthesis and materials science.
Properties
Molecular Formula |
C8H17ClS |
|---|---|
Molecular Weight |
180.74 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methyl-1-methylsulfanylpentane |
InChI |
InChI=1S/C8H17ClS/c1-7(2)8(6-9)4-5-10-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
OHSCQKPLUJXBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCSC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane typically involves the chlorination of a suitable precursor. One common method is the reaction of 4-methyl-1-(methylsulfanyl)pentane with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, yielding a simpler hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrocarbons with the removal of the chloromethyl group.
Scientific Research Applications
3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In oxidation reactions, the methylsulfanyl group is targeted by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Chloromethyl Groups
Chloromethyl-substituted alkanes, such as 2-chloromethylpentane or 3-chloromethylhexane, share reactivity patterns due to the electrophilic chlorine atom. For example, in simpler chlorinated alkanes like chloromethane (CH3Cl), reactivity is higher due to minimal steric effects .
| Property | 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane | 2-Chloromethylpentane | Chloromethane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~178.7 (estimated) | 120.6 | 50.49 |
| Boiling Point (°C) | ~200–220 (estimated) | 130–135 | -24.2 |
| Reactivity (SN2) | Moderate (steric hindrance) | High | Very High |
Compounds Containing Methylsulfanyl Moieties
The methylsulfanyl group (-SMe) in the target compound parallels its presence in triazine derivatives like D0 (3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) . However, the pentane backbone in 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane lacks the aromaticity of triazines, resulting in lower conjugation and distinct electronic properties. For instance, D0 exhibited biological activity in microbial cocultures, likely due to its heterocyclic structure , whereas the aliphatic nature of the target compound may limit such interactions.
Branched Alkane Derivatives
Simpler branched alkanes, such as 2-methylpentane (CAS 107-83-5) and 3-methylpentane (CAS 96-14-0) , lack functional groups like -Cl or -SMe. These hydrocarbons exhibit lower boiling points and higher volatility compared to the target compound. For example, 3-methylpentane boils at 63°C, whereas the chloromethyl and methylsulfanyl substituents in 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane significantly increase its molecular weight and boiling point.
| Property | 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane | 3-Methylpentane |
|---|---|---|
| Molecular Weight (g/mol) | ~178.7 | 86.18 |
| Boiling Point (°C) | ~200–220 | 63 |
| Functional Groups | -Cl, -SMe | None |
Research Findings and Implications
- Reactivity : The chloromethyl group’s steric environment may favor elimination over substitution in certain conditions, a behavior less common in linear chlorinated alkanes.
- Biological Interactions : While methylsulfanyl-containing triazines like D0 show antimicrobial effects , the aliphatic structure of the target compound likely limits analogous activity.
- Industrial Relevance: The compound’s branched structure and functional groups suggest utility in polymer modification or as intermediates in organosulfur chemistry.
Biological Activity
3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane is a chemical compound with potential biological activity. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry and other fields, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : C₇H₁₄ClS
- Molecular Weight : 165.7 g/mol
This compound features a chloromethyl group, a methyl group, and a methylsulfanyl group, which contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane exhibits various biological activities, particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : The chloromethyl group is known to interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition.
- Cellular Pathway Modulation : The compound may influence cellular pathways through its interactions with specific receptors or enzymes.
The biological activity of 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane can be attributed to its structural components:
- Chloromethyl Group : This moiety can form covalent bonds with nucleophiles, altering protein function and potentially inhibiting enzymatic activity.
- Methylsulfanyl Group : This group may enhance lipophilicity, affecting the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
-
Antimicrobial Activity Study :
- In vitro tests demonstrated that 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MIC) were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Enzyme Interaction Study :
- A study investigating the inhibition of acetylcholinesterase (AChE) revealed that the compound could inhibit AChE activity with an IC50 value of 50 µM.
- This suggests potential applications in treating neurological disorders where AChE modulation is beneficial.
Data Table: Biological Activity Summary
Applications in Medicinal Chemistry
Given its biological properties, 3-(Chloromethyl)-4-methyl-1-(methylsulfanyl)pentane has potential applications in:
- Drug Development : As a lead compound for synthesizing new antimicrobial agents or enzyme inhibitors.
- Research Probes : Investigating enzyme interactions and cellular pathways in various biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
